(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
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Overview
Description
The compound (3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and hydroxylamines. Its unique configuration and chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core isoquinoline structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Amide Bond Formation: The introduction of the amide groups involves coupling reactions using reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like DMAP.
Ether Formation: The ether linkage is typically formed through nucleophilic substitution reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Hydroxylamine Addition: The hydroxylamine group can be introduced via the reaction of an oxime with a reducing agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride (LAH), borane, or sodium borohydride.
Substitution: Alkyl halides, alcohols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction of the amide groups can produce primary or secondary amines.
Scientific Research Applications
(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound’s functional groups may interact with biological macromolecules, making it a potential tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, this compound could be investigated for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound’s amide and hydroxylamine groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function. The ether linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide: can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.
Amide-Containing Molecules: Molecules with amide groups that may have different biological activities.
Hydroxylamine-Containing Compounds: Compounds with hydroxylamine groups that may exhibit different reactivity and bioactivity.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C31H42N4O7 |
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Molecular Weight |
582.7 g/mol |
IUPAC Name |
(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H42N4O7/c1-7-19(2)28(33-26(36)16-31(3,4)5)30(39)35-17-21-14-24(42-18-27(37)34-40)11-8-20(21)15-25(35)29(38)32-22-9-12-23(41-6)13-10-22/h8-14,19,25,28,40H,7,15-18H2,1-6H3,(H,32,38)(H,33,36)(H,34,37)/t19-,25-,28-/m0/s1 |
InChI Key |
DMFYWVSGUMHBCM-TVIOGVOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CC2=C(C[C@H]1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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